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Compound of Interest
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Cat. No.: B083063

For Researchers, Scientists, and Drug Development Professionals

Europium(ll)-containing chalcogenide semiconductors are a fascinating class of materials
exhibiting a rich interplay of electronic, magnetic, and structural properties. The presence of the
divalent europium ion (Eu2*), with its large localized magnetic moment (S = 7/2) from the half-
filled 4f shell, leads to unique phenomena such as colossal magnetoresistance and complex
magnetic ordering, often coupled with tunable semiconducting behavior.[1][2][3] This guide
provides a comprehensive overview of the synthesis, crystal structure, and physicochemical
properties of key Eu(ll)-containing chalcogenide semiconductors, with a focus on quantitative
data and detailed experimental methodologies.

Core Properties and Emerging Materials

The family of Eu(ll)-containing chalcogenide semiconductors is diverse, ranging from the
simple binary rock-salt structures of EuX (X = S, Se, Te) to more complex ternary and
quaternary Zintl phases and other intermetallic compounds.[3][4] These materials are gaining
attention for their potential applications in spintronics, thermoelectric devices, and as platforms
for exploring novel topological states of matter.[5][6][7]

Key Compounds and Their Characteristics

Several specific compounds have been the subject of intensive research, revealing a wide
array of interesting properties:
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e EuX (X =S, Se, Te): This foundational series of ferromagnetic semiconductors crystallizes in
the rock-salt structure.[3] Their magnetic ordering temperature and electronic properties are
systematically tunable by changing the chalcogenide anion.[8][9]

e EuslInzSbe: This Zintl compound is an antiferromagnetic insulator that exhibits complex
magnetic phase transitions and a large negative magnetoresistance, suggesting the
presence of magnetic polarons.[2][10][11][12][13]

e Eu11lnSbe: A narrow-gap semiconductor with antiferromagnetic ordering at low temperatures.
[1][5][14] Unlike the related Eusln2Sbe, it does not show colossal magnetoresistance, which
is attributed to a lower carrier density and larger distances between the Eu ions and the In-
Sb polyanionic network.[1][14]

o EuCdzAs:: Initially predicted to be a magnetic Weyl semimetal, recent in-depth studies have
shown that EuCdzAs:z is a magnetic semiconductor with a significant band gap.[6][15][16][17]
Its properties are highly sensitive to carrier concentration.[16]

e EuZn2Shz: This compound undergoes an antiferromagnetic transition and exhibits magnetic
anisotropy.[18][19] It has been studied for its potential thermoelectric applications and
complex electronic band structure.[18][19]

o EuHfSes: A novel orthorhombic semiconductor with a complex canted antiferromagnetic or
ferrimagnetic ground state at low temperatures.[20][21]

e Euz2SiSexSa-x: This series of mixed chalcogenides allows for the tuning of the optical band
gap by varying the Se/S ratio.[22][23][24][25] The end member, Eu2SiSea, is a chiral material
with a large second-harmonic generation response and an antiferromagnetic ground state.
[26]

Quantitative Data Summary

The following tables summarize the key quantitative data for a selection of Eu(ll)-containing
chalcogenide semiconductors, facilitating a comparative analysis of their properties.

Table 1: Crystal Structure and Lattice Parameters
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Table 2: Electronic and Magnetic Properties
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Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of high-

quality Eu(ll)-containing chalcogenide semiconductors. Below are generalized protocols for

common techniques cited in the literature.

Synthesis Methodologies

1. High-Temperature Solid-State Reaction
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This is a common method for preparing polycrystalline samples and some single crystals.

e Reactants: Stoichiometric amounts of high-purity elemental powders (e.g., Eu, Hf, Se for
EuHfSes) are used.[20][21]

o Encapsulation: The reactants are loaded into a quartz ampoule, which is then evacuated to a
high vacuum (e.g., 10~4 Torr) and sealed.

e Heating Profile: The sealed ampoule is placed in a programmable furnace and heated slowly
to a high temperature (e.g., 1173 K for EuHfSes), held at that temperature for an extended
period (days to weeks) to ensure complete reaction and homogenization, and then slowly
cooled to room temperature.[20] For some materials, a multi-step heating profile is
employed.[20]

2. Flux Growth Method
This technique is particularly useful for growing high-quality single crystals.

e Reactants and Flux: The constituent elements (e.g., Eu, In, Sb for EusIn2Sbe and Eu11InSho)
are mixed with an excess of a low-melting-point metal or salt that acts as a flux (e.g., an In-
Sb mixture).[14]

o Encapsulation: The mixture is placed in an alumina crucible, which is then sealed in an
evacuated quartz tube.

o Heating and Cooling: The assembly is heated to a high temperature to dissolve the reactants
in the flux, followed by a very slow cooling period to allow for the crystallization of the desired
phase.

o Crystal Separation: Once cooled, the excess flux is removed, often by centrifugation at a
temperature above the melting point of the flux, to isolate the single crystals.[14]

3. Flux-Assisted Boron Chalcogen Mixture (BCM) Method

This method has been successfully used for the synthesis of mixed chalcogenide phases.[22]
[24][25]
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Reactants: A mixture of Eu20s3, boron, sulfur, selenium, and SiO: is used.[25]

Heating: The reactants are heated in a sealed container. The boron and chalcogens react to
form a reactive flux that facilitates the formation of the desired quaternary compound.[22]

Characterization Techniques

1.

Single-Crystal X-ray Diffraction (SCXRD)

Purpose: To determine the crystal structure, space group, and lattice parameters of single
crystals.

Procedure: A suitable single crystal is mounted on a goniometer. The crystal is then
irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a
detector as the crystal is rotated. The resulting data are processed to solve and refine the
crystal structure.[20][21][22]

. Powder X-ray Diffraction (PXRD)

Purpose: To identify the crystalline phases present in a polycrystalline sample and to check
for phase purity.

Procedure: A finely ground powder of the material is placed on a sample holder. The sample
is irradiated with X-rays over a range of angles (26), and the intensity of the diffracted X-rays
is measured. The resulting diffractogram is compared to known patterns for phase
identification. Rietveld refinement can be used for quantitative phase analysis and to refine
lattice parameters.[20]

. Magnetic Susceptibility and Magnetization Measurements

Purpose: To investigate the magnetic properties of the material, including determining
magnetic ordering temperatures and the nature of magnetic interactions.

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer
or a Physical Property Measurement System (PPMS) is typically used.

Procedure:
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https://pubs.acs.org/doi/pdf/10.1021/acs.inorgchem.4c03987
https://pubs.acs.org/doi/10.1021/acs.inorgchem.4c03987
https://docs.nrel.gov/docs/fy24osti/89840.pdf
https://pubs.rsc.org/en/content/articlehtml/2024/tc/d4tc01750a
https://pubs.acs.org/doi/10.1021/acs.inorgchem.4c03987
https://docs.nrel.gov/docs/fy24osti/89840.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Temperature-dependent susceptibility (x vs. T): The magnetic moment of the sample is
measured as a function of temperature in a small applied magnetic field. Measurements
are often performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions to
probe for magnetic irreversibility.[2][11][22]

o Field-dependent magnetization (M vs. H): The magnetic moment is measured as a
function of the applied magnetic field at a constant temperature.[11][28]

4. Electrical Transport Measurements
e Purpose: To determine the electrical resistivity and charge carrier concentration.

e Procedure: A four-probe or Hall bar geometry is typically used. For resistivity measurements,
a known current is passed through the sample, and the voltage drop across a defined length
is measured. For Hall effect measurements, a magnetic field is applied perpendicular to the
current flow, and the transverse (Hall) voltage is measured to determine the carrier type and
concentration.[1][14][28]

5. Diffuse Reflectance Spectroscopy
e Purpose: To determine the optical band gap of a semiconductor.

e Procedure: A polycrystalline powder sample is irradiated with light of varying wavelengths.
The diffusely reflected light is collected and analyzed. The absorption data can be
transformed using a Tauc plot to estimate the band gap energy.[22][23]

6. 1°1Eu Mossbhauer Spectroscopy
e Purpose: To probe the local environment and oxidation state of the europium atoms.

e Procedure: The sample is exposed to a source of gamma rays (from the decay of 151Sm).
The absorption of these gamma rays by the 1>1Eu nuclei in the sample is measured as a
function of the relative velocity of the source and absorber. The resulting spectrum provides
information on the isomer shift (related to the oxidation state) and quadrupole splitting
(related to the local symmetry).[20]

Visualizations
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The following diagrams illustrate key concepts and workflows related to Eu(ll)-containing
chalcogenide semiconductors.
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Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and characterization of Eu(ll)-
containing chalcogenide semiconductors.
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Caption: Common crystal structure families for Eu(ll)-containing chalcogenide semiconductors.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b083063?utm_src=pdf-body-img
https://www.benchchem.com/product/b083063?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Composition
(e.g., Chalcogen, Doping)

!

Click to download full resolution via product page

Caption: Interplay between composition, structure, and physical properties in Eu(ll)

chalcogenides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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